molecular formula C14H18O3 B12639525 1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl-

1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl-

Cat. No.: B12639525
M. Wt: 234.29 g/mol
InChI Key: HBNGKIIIEWYCBH-UHFFFAOYSA-N
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Description

1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique benzoxonin structure, which includes a methoxy group and a methyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- typically involves multiple steps, including the formation of the benzoxonin ring and the introduction of the methoxy and methyl groups. Common synthetic routes may involve:

    Cyclization reactions: To form the benzoxonin ring.

    Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.

    Methylation: Introduction of the methyl group using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or alkanes.

    Substitution: May yield various substituted benzoxonin derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor interaction: Binding to receptors and modulating their activity.

    Signal transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Hydroxy-4-Methyl-: Similar structure but with a hydroxy group instead of a methoxy group.

    1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Ethyl-: Similar structure but with an ethyl group instead of a methyl group.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

9-methoxy-4-methyl-3,4,6,7-tetrahydro-2H-1-benzoxonin-5-one

InChI

InChI=1S/C14H18O3/c1-10-7-8-17-14-6-4-12(16-2)9-11(14)3-5-13(10)15/h4,6,9-10H,3,5,7-8H2,1-2H3

InChI Key

HBNGKIIIEWYCBH-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2=C(CCC1=O)C=C(C=C2)OC

Origin of Product

United States

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